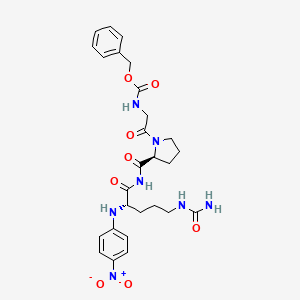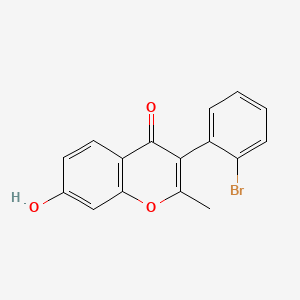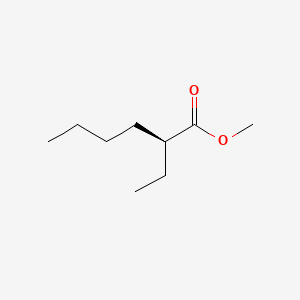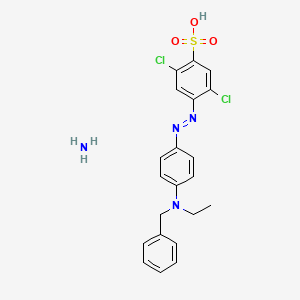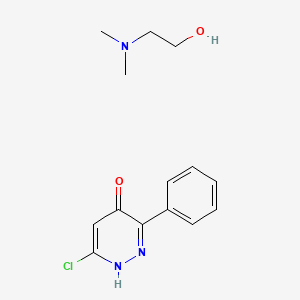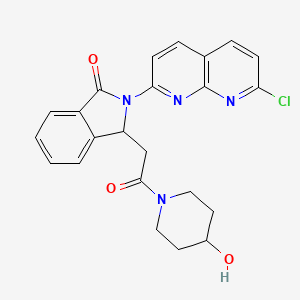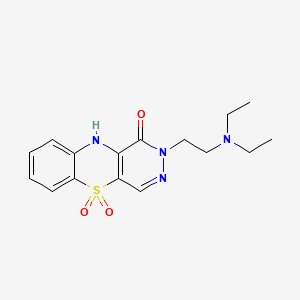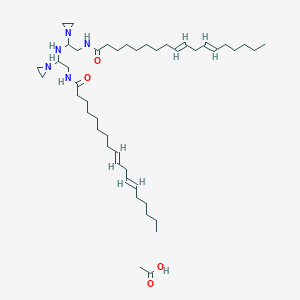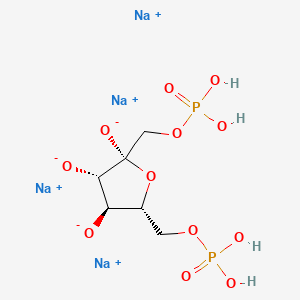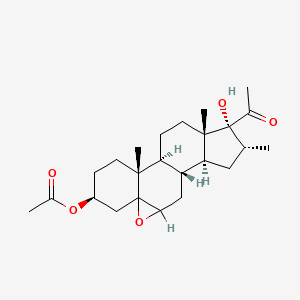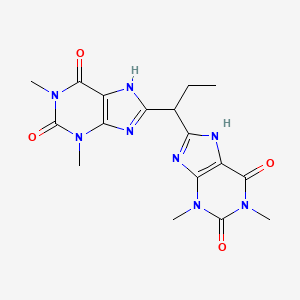
8,8'-Ethylmethyleneditheophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8’-Ethylmethyleneditheophylline is a derivative of theophylline, a well-known methylxanthine drug used primarily for its bronchodilator effects. This compound is characterized by the presence of an ethylmethylenedi bridge connecting two theophylline molecules. Theophylline itself is a naturally occurring compound found in tea leaves and cocoa beans, and it has been widely studied for its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Ethylmethyleneditheophylline typically involves the reaction of theophylline with ethylmethylenedi bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the theophylline molecules attack the carbon atoms of the ethylmethylenedi bromide, forming the desired product.
Industrial Production Methods
Industrial production of 8,8’-Ethylmethyleneditheophylline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
8,8’-Ethylmethyleneditheophylline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethylmethylenedi bromide in DMF or DMSO.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted theophylline derivatives.
科学的研究の応用
8,8’-Ethylmethyleneditheophylline has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of theophylline derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways.
Medicine: Explored for its bronchodilator properties and potential use in treating respiratory conditions.
Industry: Used in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of 8,8’-Ethylmethyleneditheophylline is similar to that of theophylline. It acts by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, leading to bronchodilation. Additionally, it has anti-inflammatory effects by inhibiting the release of inflammatory mediators.
類似化合物との比較
Similar Compounds
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
8,8’-Ethylmethyleneditheophylline is unique due to the presence of the ethylmethylenedi bridge, which may confer different pharmacokinetic and pharmacodynamic properties compared to theophylline and its other derivatives. This structural modification can potentially enhance its efficacy and reduce side effects.
特性
CAS番号 |
73908-74-4 |
|---|---|
分子式 |
C17H20N8O4 |
分子量 |
400.4 g/mol |
IUPAC名 |
8-[1-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H20N8O4/c1-6-7(10-18-8-12(20-10)22(2)16(28)24(4)14(8)26)11-19-9-13(21-11)23(3)17(29)25(5)15(9)27/h7H,6H2,1-5H3,(H,18,20)(H,19,21) |
InChIキー |
GQNCSFVBQPCHQA-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC2=C(N1)C(=O)N(C(=O)N2C)C)C3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


